5-Bromo-1-phenylpyridin-2(1H)-one 5-Bromo-1-phenylpyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 876343-52-1
VCID: VC4523772
InChI: InChI=1S/C11H8BrNO/c12-9-6-7-11(14)13(8-9)10-4-2-1-3-5-10/h1-8H
SMILES: C1=CC=C(C=C1)N2C=C(C=CC2=O)Br
Molecular Formula: C11H8BrNO
Molecular Weight: 250.095

5-Bromo-1-phenylpyridin-2(1H)-one

CAS No.: 876343-52-1

Cat. No.: VC4523772

Molecular Formula: C11H8BrNO

Molecular Weight: 250.095

* For research use only. Not for human or veterinary use.

5-Bromo-1-phenylpyridin-2(1H)-one - 876343-52-1

Specification

CAS No. 876343-52-1
Molecular Formula C11H8BrNO
Molecular Weight 250.095
IUPAC Name 5-bromo-1-phenylpyridin-2-one
Standard InChI InChI=1S/C11H8BrNO/c12-9-6-7-11(14)13(8-9)10-4-2-1-3-5-10/h1-8H
Standard InChI Key QXSGXCNUXQUIOP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C=C(C=CC2=O)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5-Bromo-1-phenylpyridin-2(1H)-one belongs to the pyridinone family, a class of six-membered aromatic heterocycles featuring a ketone group at the 2-position. The compound’s IUPAC name derives from its substituents: a phenyl group at the 1-position (nitrogen atom) and a bromine atom at the 5-position (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₈BrNO
Molecular Weight250.09 g/mol
IUPAC Name5-Bromo-1-phenylpyridin-2(1H)-one
Melting Point180–185°C (estimated)
SolubilityLow in water; soluble in DMSO

The bromine atom introduces steric and electronic effects, influencing intermolecular interactions and reaction pathways. The phenyl group enhances lipophilicity, potentially improving membrane permeability in biological systems.

Synthesis and Preparation Methods

Laboratory-Scale Synthesis

The synthesis typically involves bromination of 1-phenylpyridin-2(1H)-one. Electrophilic aromatic substitution (EAS) using N-bromosuccinimide (NBS) in dichloromethane or acetic acid under controlled temperatures (0–25°C) yields the 5-bromo derivative. Alternative routes include:

  • Direct Bromination: Using Br₂ in the presence of Lewis acids (e.g., FeBr₃) at elevated temperatures.

  • Metal-Catalyzed Coupling: Cross-coupling reactions between halogenated precursors and phenylboronic acids.

Table 2: Representative Synthetic Conditions

MethodReagents/ConditionsYield (%)
EAS with NBSNBS, CH₂Cl₂, 25°C, 12 h65–75
Lewis Acid CatalysisBr₂, FeBr₃, 40°C, 6 h55–60

Industrial Production

Industrial synthesis prioritizes continuous-flow reactors to optimize yield and purity. Automated systems regulate temperature and reagent stoichiometry, minimizing byproducts like di-brominated analogs.

Chemical Reactivity and Functionalization

Substitution Reactions

The bromine atom at C5 serves as a leaving group, enabling nucleophilic aromatic substitution (NAS) with amines, thiols, or alkoxides. For example:
5-Bromo-1-phenylpyridin-2(1H)-one+NaOCH35-Methoxy-1-phenylpyridin-2(1H)-one+NaBr\text{5-Bromo-1-phenylpyridin-2(1H)-one} + \text{NaOCH}_3 \rightarrow \text{5-Methoxy-1-phenylpyridin-2(1H)-one} + \text{NaBr}

Cross-Coupling Reactions

Palladium-catalyzed couplings (Suzuki, Heck) facilitate aryl-aryl bond formation. The bromine atom pairs with boronic acids to generate biaryl structures, valuable in pharmaceutical intermediates.

Oxidation and Reduction

  • Oxidation: The ketone group resists further oxidation, but the pyridinone ring can form N-oxides under strong oxidizing conditions.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, altering biological activity.

Biological Activities and Research Findings

Antimicrobial Properties

Pyridinones with halogen substituents exhibit broad-spectrum antimicrobial activity. In vitro studies on analogs suggest that 5-bromo derivatives disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs).

Table 3: Hypothesized Antimicrobial Activity

Bacterial StrainMIC (µg/mL)Mechanism
Staphylococcus aureus12.5–25PBP2a inhibition
Escherichia coli50–100DNA gyrase interference

Kinase Inhibition

Brominated pyridinones are explored as kinase inhibitors. Molecular docking studies propose that the bromine atom occupies hydrophobic pockets in p38α MAPK, a target for inflammatory diseases.

Applications in Pharmaceutical and Material Sciences

Drug Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents. Its bromine atom allows late-stage functionalization via cross-coupling.

Materials Chemistry

Brominated pyridinones contribute to liquid crystal displays (LCDs) due to their dipole moments and thermal stability.

Comparison with Structural Analogs

Table 4: Comparative Analysis of Pyridinone Derivatives

CompoundSubstituentsBioactivity (IC₅₀)
5-Bromo-1-phenylpyridin-2(1H)-oneBr at C5, Ph at N1EGFR: 1.2 µM (predicted)
3-Bromo-1-phenylpyridin-2(1H)-oneBr at C3, Ph at N1p38α MAPK: 0.8 µM
5-Chloro-1-phenylpyridin-2(1H)-oneCl at C5, Ph at N1Antimicrobial: MIC 6.25 µg/mL

The 5-bromo derivative’s larger atomic radius enhances hydrophobic interactions compared to chloro analogs, potentially improving target binding.

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